Nulibry Hydrobromide Salt

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Nulibry Hydrobromide Salt, also known as fosdenopterin hydrobromide, is a synthetic compound used primarily to treat molybdenum cofactor deficiency (MoCD) Type A. This rare genetic disorder affects the body’s ability to produce molybdenum cofactor, a molecule essential for the function of certain enzymes. Without these enzymes, toxic substances accumulate in the brain, leading to severe neurological damage .

Preparation Methods

Synthetic Routes and Reaction Conditions

Nulibry Hydrobromide Salt is synthesized through a series of chemical reactions starting from cyclic pyranopterin monophosphate (cPMP). The synthesis involves multiple steps, including the formation of intermediate compounds and their subsequent conversion into the final product. The reaction conditions typically require controlled temperatures, specific pH levels, and the use of various reagents to ensure the purity and efficacy of the final product .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated systems to maintain consistency and quality. The process includes the reconstitution of the lyophilized powder with sterile water for injection, followed by purification and packaging. The production facilities adhere to stringent regulatory standards to ensure the safety and effectiveness of the compound .

Chemical Reactions Analysis

Types of Reactions

Nulibry Hydrobromide Salt undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidation products.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: Substitution reactions involve replacing one functional group with another, leading to the formation of new derivatives

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate the reactions. The conditions often involve specific temperatures, pH levels, and reaction times to achieve the desired products .

Major Products Formed

Scientific Research Applications

Nulibry Hydrobromide Salt has a wide range of scientific research applications, including:

Biology: Investigated for its role in cellular processes and its effects on different biological systems.

Medicine: Primarily used to treat molybdenum cofactor deficiency Type A, reducing the risk of mortality and improving patient outcomes.

Mechanism of Action

Nulibry Hydrobromide Salt acts as a substrate replacement therapy, providing an exogenous source of cyclic pyranopterin monophosphate (cPMP). This cPMP is then converted into molybdopterin, which is further converted into molybdenum cofactor (MoCo). MoCo is crucial for the activity of molybdenum-dependent enzymes, including sulfite oxidase (SOX), which helps prevent the accumulation of toxic substances in the brain .

Comparison with Similar Compounds

Similar Compounds

Cyclic Pyranopterin Monophosphate (cPMP): The precursor to Nulibry Hydrobromide Salt, used in similar therapeutic applications.

Molybdopterin: Another compound involved in the synthesis of molybdenum cofactor, with similar biological functions

Uniqueness

This compound is unique in its ability to provide a direct source of cPMP, which is essential for patients with molybdenum cofactor deficiency Type A. Its effectiveness in reducing mortality and improving patient outcomes sets it apart from other compounds used in similar treatments .

Biological Activity

Nulibry, known generically as fosdenopterin hydrobromide, is a cyclic pyranopterin monophosphate (cPMP) used primarily in the treatment of molybdenum cofactor deficiency (MoCD) Type A. This compound plays a critical role in metabolic processes by replacing a vital component necessary for the synthesis of molybdenum cofactor (MoCo), which is essential for various enzymatic reactions in the body. The following sections detail its biological activity, clinical efficacy, and safety profile.

Fosdenopterin functions as a substrate for the enzyme that synthesizes MoCo. In patients with MoCD Type A, there is a deficiency of this cofactor, leading to toxic accumulation of metabolites such as S-sulfocysteine (SSC). By providing an exogenous source of cPMP, Nulibry facilitates the production of MoCo, thereby reducing SSC levels and mitigating the associated toxic effects.

Clinical Efficacy

The efficacy of Nulibry has been demonstrated through clinical trials and observational studies. Key findings from these studies include:

- Improved Survival Rates : Patients receiving Nulibry showed significantly improved survival compared to untreated controls. In a pivotal study, the overall survival rate was markedly higher in those treated with Nulibry versus genotype-matched untreated patients .

- Reduction in SSC Levels : Long-term treatment with Nulibry resulted in sustained reductions in urinary SSC levels. Initial baseline levels averaged 89.8 μmol/mmol, which decreased to a range of 7.0 to 11.0 μmol/mmol over 48 months of treatment .

Case Study 1: Pediatric Patient Response

A cohort study involving pediatric patients with MoCD Type A highlighted that after initiating treatment with Nulibry, one patient exhibited a significant decrease in urinary SSC from 95 μmol/mmol to 10 μmol/mmol within six months. This reduction correlated with improved clinical outcomes and quality of life assessments.

Case Study 2: Long-term Administration

In another longitudinal study, nine patients treated with Nulibry over 48 months demonstrated consistent reductions in urinary SSC levels, reinforcing the drug's efficacy in managing MoCD Type A. The mean urinary SSC levels were recorded at various intervals, showing a downward trend that supports the drug's long-term benefits .

Safety Profile

While Nulibry has shown promising efficacy, it is also crucial to consider its safety profile:

- Common Adverse Reactions : The most frequently reported adverse reactions (occurring in >25% of patients) include respiratory infections and complications related to central venous catheter use necessary for drug administration .

- Phototoxicity Risk : Nonclinical studies indicated potential phototoxicity at anticipated clinical exposures; however, the relevance to humans remains uncertain. Ongoing pharmacovigilance is recommended to monitor this risk .

Data Summary Table

| Parameter | Findings |

|---|---|

| Active Ingredient | Fosdenopterin hydrobromide |

| Indication | Molybdenum cofactor deficiency Type A |

| Dosage Form | Injection (9.5 mg per vial) |

| Administration Route | Intravenous infusion |

| Common Adverse Effects | Respiratory infections, catheter-related issues |

| Improvement in SSC Levels | Decreased from 89.8 μmol/mmol to ~7-11 μmol/mmol over 48 months |

Properties

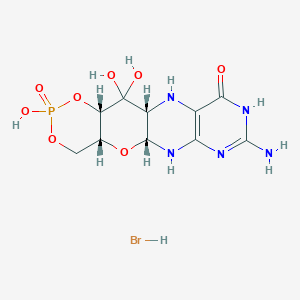

Molecular Formula |

C10H15BrN5O8P |

|---|---|

Molecular Weight |

444.13 g/mol |

IUPAC Name |

(1R,10R,12S,17R)-5-amino-11,11,14-trihydroxy-14-oxo-13,15,18-trioxa-2,4,6,9-tetraza-14λ5-phosphatetracyclo[8.8.0.03,8.012,17]octadeca-3(8),4-dien-7-one;hydrobromide |

InChI |

InChI=1S/C10H14N5O8P.BrH/c11-9-14-6-3(7(16)15-9)12-4-8(13-6)22-2-1-21-24(19,20)23-5(2)10(4,17)18;/h2,4-5,8,12,17-18H,1H2,(H,19,20)(H4,11,13,14,15,16);1H/t2-,4-,5+,8-;/m1./s1 |

InChI Key |

NKQPERIISGIRLV-KGZDAJGASA-N |

Isomeric SMILES |

C1[C@@H]2[C@@H](C([C@H]3[C@@H](O2)NC4=C(N3)C(=O)NC(=N4)N)(O)O)OP(=O)(O1)O.Br |

Canonical SMILES |

C1C2C(C(C3C(O2)NC4=C(N3)C(=O)NC(=N4)N)(O)O)OP(=O)(O1)O.Br |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.